4'-(Trifluoromethyl)flavone
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Overview
Description
4’-(Trifluoromethyl)flavone is a synthetic flavone derivative characterized by the presence of a trifluoromethyl group at the 4’ position of the flavone structure. Flavones are a class of natural products belonging to the benzopyran class, widely distributed in the plant kingdom as secondary metabolites.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-(Trifluoromethyl)flavone can be synthesized using a modified Baker–Venkataraman reaction. The process involves treating 2-hydroxyacetophenone with 4-trifluoromethylbenzoyl chloride in the presence of potassium carbonate and pyridine in acetone. This one-pot procedure is efficient and yields high amounts of the desired product .
Industrial Production Methods: Industrial production of 4’-(Trifluoromethyl)flavone typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 4’-(Trifluoromethyl)flavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydroflavones.
Substitution: Electrophilic substitution reactions can introduce additional functional groups at specific positions on the flavone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavones and related compounds.
Substitution: Halogenated, nitrated, and sulfonated flavones.
Scientific Research Applications
4’-(Trifluoromethyl)flavone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Investigated for its anticancer properties, particularly its ability to inhibit specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4’-(Trifluoromethyl)flavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, reducing oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines.
Anticancer Activity: The compound interferes with cancer cell proliferation by targeting specific signaling pathways and inducing apoptosis
Comparison with Similar Compounds
4’-(Trifluoromethyl)flavone is unique due to the presence of the trifluoromethyl group, which enhances its biological activity compared to other flavones. Similar compounds include:
4’-Methoxyflavone: Lacks the trifluoromethyl group, resulting in different biological properties.
4’-Chloroflavone: Contains a chlorine atom instead of a trifluoromethyl group, leading to variations in activity.
4’-Hydroxyflavone: The hydroxyl group imparts different chemical reactivity and biological effects
Properties
Molecular Formula |
C16H9F3O2 |
---|---|
Molecular Weight |
290.24 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]chromen-4-one |
InChI |
InChI=1S/C16H9F3O2/c17-16(18,19)11-7-5-10(6-8-11)15-9-13(20)12-3-1-2-4-14(12)21-15/h1-9H |
InChI Key |
XISMXQJXDBDZSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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